molecular formula C8H10O2S B1439869 6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol CAS No. 1265897-62-8

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol

Cat. No.: B1439869
CAS No.: 1265897-62-8
M. Wt: 170.23 g/mol
InChI Key: GWBDSMJCUWMWHA-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Preparation Methods

The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of thioethers and epoxides, which undergo cyclization in the presence of a base to form the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol can undergo various chemical reactions, including:

Scientific Research Applications

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol can be compared with similar compounds such as:

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBDSMJCUWMWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol
Reactant of Route 6
6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol

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